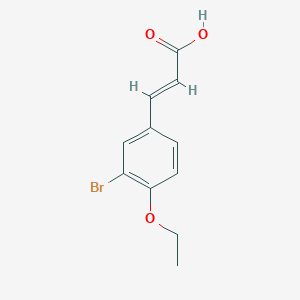

3-Bromo-4-ethoxycinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-ethoxycinnamic acid is a derivative of cinnamic acid, a compound that is known for its role in the biosynthesis of flavonoids and other phenolic compounds in plants. While the provided papers do not directly discuss 3-Bromo-4-ethoxycinnamic acid, they do provide insights into the properties and reactions of structurally related compounds. For instance, the synthesis of halogenated cinnamic acids is a topic of interest due to their potential antioxidant activity and their role in the formation of supramolecular assemblies .

Synthesis Analysis

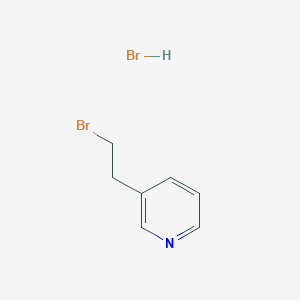

The synthesis of halogenated cinnamic acids typically involves the regioselective halogenation of cinnamic acid derivatives. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be used to synthesize 3-Bromo-4-ethoxycinnamic acid by brominating an ethoxy-substituted cinnamic acid precursor.

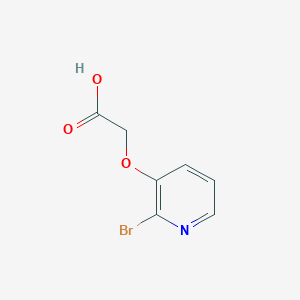

Molecular Structure Analysis

The molecular structure of halogenated cinnamic acids is characterized by the presence of electron-withdrawing halogen atoms, which can influence the electron density distribution within the molecule. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, while the methoxy group is electron-donating . This interplay of electronic effects is crucial in determining the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Halogenated cinnamic acids can participate in various chemical reactions, including the formation of supramolecular assemblies through hydrogen bonding. For instance, 4-bromo-3,5-dihydroxybenzoic acid forms molecular adducts with N-donor compounds, facilitated by hydrogen bonds . This indicates that 3-Bromo-4-ethoxycinnamic acid may also engage in similar interactions, potentially leading to the formation of novel supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated cinnamic acids are influenced by their functional groups. The presence of a bromo substituent can significantly increase the lipophilicity of the molecule, which is an important factor in the development of lipophilic antioxidants . Additionally, the redox potentials of these compounds are related to their antioxidant activity, suggesting that 3-Bromo-4-ethoxycinnamic acid may also exhibit such properties . The crystal structure landscape of halogenated cinnamic acids, such as 4-bromocinnamic acid, is influenced by weak interactions like π-π stacking, hydrogen bonding, and halogen bonding, which could also be relevant for 3-Bromo-4-ethoxycinnamic acid .

Eigenschaften

IUPAC Name |

(E)-3-(3-bromo-4-ethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10-5-3-8(7-9(10)12)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHPORFQMDCHR-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-ethoxycinnamic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.